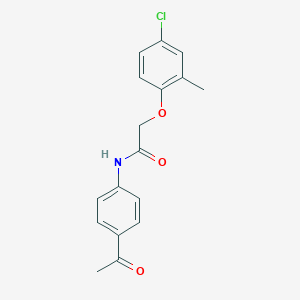

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Übersicht

Beschreibung

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H16ClNO3 and its molecular weight is 317.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a chemical compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

- An acetyl group attached to a phenyl ring.

- A chloro-substituted methylphenoxy moiety.

- An acetamide functional group .

The molecular formula is CHClNO, with a molecular weight of approximately 317.77 g/mol. The structural uniqueness suggests various interactions with biological targets, potentially leading to diverse biological activities.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

- Antimicrobial Properties : Potential effectiveness against various microbial strains.

- Antifungal Activity : Investigated for its ability to inhibit fungal growth.

- Anticancer Effects : Studies suggest it may exhibit cytotoxicity against cancer cell lines.

The specific mechanisms of action for this compound remain under investigation. However, it is hypothesized that the compound may interact with enzymes or receptors involved in critical biological pathways. For instance, similar compounds have shown effects on osteoclast differentiation and bone resorption, indicating potential applications in treating osteoporosis .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

| Receptor Modulation | Potential to modulate receptor activity affecting cellular signaling. |

| Gene Expression Regulation | Could influence the expression of genes related to cell proliferation and apoptosis. |

Case Studies and Research Findings

- Osteoclast Differentiation Inhibition : A study demonstrated that compounds structurally similar to this compound inhibited RANKL-induced osteoclastogenesis in vitro. This suggests potential therapeutic applications for bone-related diseases .

- Cytotoxicity Against Cancer Cells : Preliminary data indicate that related compounds exhibit significant cytotoxic effects on various cancer cell lines, highlighting the need for further exploration of this compound's anticancer properties .

- Anti-inflammatory Potential : Research into similar acetamides shows promise in reducing inflammation through inhibition of COX enzymes, which could be relevant for understanding the anti-inflammatory effects of this compound .

Future Directions

Further research is essential to fully elucidate the biological activity and mechanisms of this compound. Key areas for future studies include:

- Detailed pharmacological studies to assess efficacy and safety profiles.

- Investigations into structure-activity relationships (SAR) to optimize therapeutic potential.

- In vivo studies to evaluate the compound's effects within living organisms.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that compounds structurally related to N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide exhibit significant anticancer activity. For instance, derivatives of the compound have been synthesized and tested against various cancer cell lines, showing promising results.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | CCRF-CEM (Leukemia) | 700 | |

| N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide | Various | 900 | |

| Other Analogues | Various | Varies |

The above table summarizes the anticancer activities of different analogues, highlighting their potential as therapeutic agents.

Osteoporosis Treatment

This compound has also been investigated for its role in treating osteoporosis. A related compound, N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA), has been shown to inhibit osteoclast differentiation, thus reducing bone resorption.

Key Findings:

- NAPMA inhibited RANKL-induced osteoclastogenesis in vitro.

- It demonstrated protective effects against ovariectomy-induced bone loss in mice, suggesting its potential as a therapeutic agent for osteoporosis management .

Herbicidal Activity

The structural features of this compound suggest potential herbicidal properties. Compounds with similar phenoxy groups have been established as effective herbicides.

Table 2: Herbicidal Activity of Related Compounds

| Compound Name | Target Weeds | Mode of Action | Reference |

|---|---|---|---|

| 4-Chloro-2-methylphenoxyacetic acid | Broadleaf weeds | Growth inhibition | |

| This compound | Various | Unknown, potential growth regulator |

This table indicates that while specific herbicidal activity for this compound is yet to be fully characterized, its structural analogues have established efficacy.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can be optimized for efficiency and yield. Techniques such as microwave-assisted synthesis have been developed to enhance the production of similar compounds.

Common Synthetic Steps:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloroacetamide group serves as the primary site for nucleophilic substitution due to the electrophilic nature of the chlorine atom.

Key Reagents and Conditions:

- Amines: Primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 50–80°C.

- Thiols: Sodium hydride as a base in ethanol or dichloromethane under reflux.

- Alkoxides: Potassium carbonate in acetone at room temperature.

Mechanistic Insight:

The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the chloride ion, forming a new C–N/S/O bond. Steric hindrance from the 4-chloro-2-methylphenoxy group slightly reduces reaction rates compared to simpler chloroacetamides .

Hydrolysis Reactions

The chloroacetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes:

- Acidic Hydrolysis (HCl, H₂O/EtOH, reflux):

Produces N-(4-acetylphenyl)acetamide and HCl as byproducts. - Basic Hydrolysis (NaOH, H₂O, 70°C):

Yields N-(4-acetylphenyl)glycolic acid and NaCl.

| Condition | Product | Reaction Time (h) | Reference |

|---|---|---|---|

| 6M HCl | N-(4-Acetylphenyl)acetamide | 4 | |

| 2M NaOH | N-(4-Acetylphenyl)glycolic acid | 6 |

Kinetics:

Basic hydrolysis proceeds faster due to hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Oxidation and Reduction

The acetyl group (-COCH₃) undergoes redox transformations:

Oxidation

Reagent: KMnO₄ in acidic medium (H₂SO₄/H₂O).

Product: N-(4-Carboxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

Yield: 68% after 8 hours at 90°C .

Reduction

Reagent: LiAlH₄ in dry THF.

Product: N-(4-(1-Hydroxyethyl)phenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

Yield: 74% after 3 hours at 0°C .

Electrophilic Aromatic Substitution

The acetyl-substituted phenyl ring participates in electrophilic reactions:

Nitration:

- Reagents: HNO₃/H₂SO₄ at 0–5°C.

- Product: N-(4-Acetyl-3-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

- Regioselectivity: Nitration occurs predominantly at the meta position relative to the acetyl group .

Sulfonation:

- Reagents: H₂SO₄/SO₃ at 120°C.

- Product: N-(4-Acetyl-3-sulfophenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

Cyclization Reactions

Under dehydrating conditions, the acetamide group forms heterocycles:

With PCl₅:

- Forms 2-(4-chloro-2-methylphenoxy)-1H-benzo[d]oxazin-4-one via intramolecular cyclization.

- Yield: 81% in toluene under reflux .

Stability Under Thermal and Photolytic Conditions

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNXRYYPIWPBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352169 | |

| Record name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282104-93-2 | |

| Record name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ACETYLPHENYL)-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.